molecular formula C22H22O B11940388 Isopropyl trityl ether CAS No. 13594-78-0

Isopropyl trityl ether

Cat. No.: B11940388
CAS No.: 13594-78-0
M. Wt: 302.4 g/mol
InChI Key: ULDUDESCXUMKQS-UHFFFAOYSA-N
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Description

Isopropyl trityl ether is an organic compound commonly used as a protecting group in organic synthesis It is particularly useful for protecting alcohols due to its stability under various reaction conditions and its ease of removal

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl trityl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction proceeds as follows:

R-OH+NaHR-ONa++H2\text{R-OH} + \text{NaH} \rightarrow \text{R-O}^- \text{Na}^+ + \text{H}_2 R-OH+NaH→R-O−Na++H2​

R-ONa++R’-XR-O-R’+NaX\text{R-O}^- \text{Na}^+ + \text{R'-X} \rightarrow \text{R-O-R'} + \text{NaX} R-O−Na++R’-X→R-O-R’+NaX

In the case of this compound, isopropyl alcohol reacts with trityl chloride in the presence of a base to form the desired ether.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl trityl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as LiAlH_4 and sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield trityl cations, while reduction can yield trityl alcohol.

Scientific Research Applications

Isopropyl trityl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl trityl ether involves the formation of a stable ether linkage that protects the alcohol group from unwanted reactions. The trityl group provides steric hindrance, preventing other reagents from reacting with the protected alcohol. The trityl group can be removed under acidic conditions, regenerating the free alcohol.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ether (TMS): Another common protecting group for alcohols, but less bulky than the trityl group.

    Tert-butyldimethylsilyl ether (TBDMS): Provides similar protection but is more stable under acidic conditions.

    Methoxymethyl ether (MOM): Used for protecting alcohols but is less stable than trityl ether.

Uniqueness

Isopropyl trityl ether is unique due to its high stability and ease of removal. The bulky trityl group provides excellent protection for alcohols, making it suitable for complex synthetic routes where multiple functional groups need to be protected.

Properties

CAS No.

13594-78-0

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

[diphenyl(propan-2-yloxy)methyl]benzene

InChI

InChI=1S/C22H22O/c1-18(2)23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

ULDUDESCXUMKQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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